molecular formula C12H13NO B3360542 2a,3,4,5-Tetrahydro-1-methylbenz(cd)indol-2(1H)-one CAS No. 89170-79-6

2a,3,4,5-Tetrahydro-1-methylbenz(cd)indol-2(1H)-one

Cat. No.: B3360542
CAS No.: 89170-79-6
M. Wt: 187.24 g/mol
InChI Key: LLWVQXHVPIIHDZ-UHFFFAOYSA-N
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Description

2a,3,4,5-Tetrahydro-1-methylbenz(cd)indol-2(1H)-one is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound’s unique structure makes it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2a,3,4,5-Tetrahydro-1-methylbenz(cd)indol-2(1H)-one typically involves multi-step organic reactions. Common starting materials include substituted anilines and cyclohexanones. The synthetic route may involve:

    Cyclization Reactions: Formation of the indole core through cyclization of aniline derivatives.

    Reduction Reactions: Reduction of intermediate compounds to achieve the tetrahydro structure.

    Methylation: Introduction of the methyl group at the 1-position using methylating agents like methyl iodide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes:

    Catalysis: Use of catalysts to improve reaction efficiency and yield.

    Purification: Techniques such as crystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2a,3,4,5-Tetrahydro-1-methylbenz(cd)indol-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate.

    Reduction: Further reduction to more saturated derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce fully saturated indole derivatives.

Scientific Research Applications

2a,3,4,5-Tetrahydro-1-methylbenz(cd)indol-2(1H)-one has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting various diseases.

    Biological Studies: Investigation of its biological activity and mechanism of action in cellular systems.

    Industrial Applications: Use as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2a,3,4,5-Tetrahydro-1-methylbenz(cd)indol-2(1H)-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    Indole: The parent compound with a simpler structure.

    Tetrahydroindole: A reduced form of indole with similar properties.

    Methylindole: Indole derivatives with methyl groups at different positions.

Uniqueness

2a,3,4,5-Tetrahydro-1-methylbenz(cd)indol-2(1H)-one is unique due to its specific substitution pattern and tetrahydro structure, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.

Properties

IUPAC Name

1-methyl-2a,3,4,5-tetrahydrobenzo[cd]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-13-10-7-3-5-8-4-2-6-9(11(8)10)12(13)14/h3,5,7,9H,2,4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLWVQXHVPIIHDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC3=C2C(C1=O)CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301008686
Record name 1-Methyl-2a,3,4,5-tetrahydrobenzo[cd]indol-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301008686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89170-79-6
Record name Benz(cd)indol-2(1H)-one, 2a,3,4,5-tetrahydro-1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089170796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-2a,3,4,5-tetrahydrobenzo[cd]indol-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301008686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethanol and Raney nickel slurry (Aldrich) were added to 1-methyl-benz[cd]indole-2(1H)-one (4.5 g, 25 mmol) to carry out catalytic reduction under ordinary pressure. The reaction was terminated when 1.15 L of hydrogen absorption was observed, Raney nickel was removed by filtration, the resulting filtrate was concentrated and then the thus obtained colorless oil was purified by a silica gel column chromatography to obtain 3.8 g of the title compound (20 mmol, 80% in yield).
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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